2-Acetamido-4-methylthiazole

概述

描述

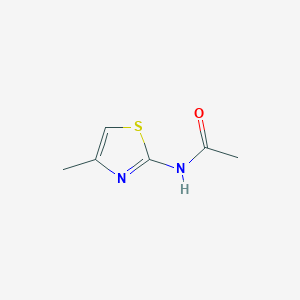

2-Acetamido-4-methylthiazole is an organic compound with the molecular formula C6H8N2OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-methylthiazole typically involves the reaction of 4-methylthiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

Reactants: 4-methylthiazole and acetic anhydride.

Conditions: Reflux in an appropriate solvent such as ethanol or acetonitrile.

Purification: Recrystallization from a suitable solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

化学反应分析

Types of Reactions

2-Acetamido-4-methylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazoline derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Development

2-Acetamido-4-methylthiazole serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds, especially in the development of antibacterial and antifungal agents . Its derivatives have shown promising activity against various pathogens.

Case Study: Anticancer Activity

A study synthesized several thiazole derivatives, including this compound derivatives, evaluating their anticancer properties against A549 lung carcinoma and SHSY-5Y neuroblastoma cells. The results indicated that certain derivatives exhibited higher selectivity and cytotoxicity against cancer cells compared to normal fibroblast cells, suggesting potential for targeted cancer therapies .

Biochemical Research

In biochemical research, this compound is utilized for modifying proteins and enzymes. This modification aids in studying enzyme activities and protein interactions, which are critical for understanding metabolic pathways and disease mechanisms.

Application Example

Researchers have employed this compound to explore enzyme kinetics and inhibition mechanisms, providing insights into drug design and metabolic regulation .

Diagnostic Reagents

The compound is also used in formulating diagnostic tests aimed at detecting specific biomolecules. Its ability to enhance the accuracy of clinical diagnostics makes it valuable in medical laboratories.

Example of Use

Diagnostic kits incorporating this compound derivatives have been developed for detecting biomarkers related to infectious diseases, improving diagnostic precision .

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the synthesis of agrochemicals such as pesticides and herbicides. These compounds are essential for crop protection against pests and diseases.

Research Findings

Studies have shown that derivatives of this compound exhibit significant insecticidal and fungicidal properties, making them effective agents for agricultural applications .

Material Science

The compound finds applications in material science, particularly in creating specialty polymers and materials with unique properties. These materials can enhance the performance of various industrial applications.

Material Properties

Research indicates that polymers derived from this compound exhibit improved thermal stability and mechanical strength compared to conventional materials .

Comprehensive Data Table

作用机制

The mechanism of action of 2-Acetamido-4-methylthiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis in tumor cells by activating caspase pathways and inhibiting DNA synthesis.

相似化合物的比较

Similar Compounds

- 2-Acetamido-4-methylthiazole

- N-(4-Methyl-2-thiazolyl)acetamide

- 2-(Acetylamino)-4-methylthiazole

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

生物活性

2-Acetamido-4-methylthiazole (AMT) is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₅H₈N₂OS and a molar mass of approximately 155.19 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The acetamido group at the second position and a methyl group at the fourth position contribute to its unique reactivity and biological profile.

Synthesis Methods

The synthesis of AMT typically involves the acylation of 4-methylthiazole with acetic anhydride. Various spectroscopic techniques, such as NMR and IR, are employed to confirm the molecular structure of the synthesized derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of AMT. A series of derivatives were synthesized and tested for their efficacy against various bacterial strains. The results indicated promising antimicrobial activity, particularly against Bacillus subtilis and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| AMT | Bacillus subtilis | 25 |

| AMT | Staphylococcus aureus | 50 |

Anticancer Activity

AMT has shown significant potential in cancer research. In vitro studies demonstrated its cytotoxic effects on liver cancer cells (Hep-G2) using the MTT assay. Compounds derived from AMT exhibited cell viability reductions as low as 11.72% at concentrations of 100 µg/mL, indicating strong anti-proliferative effects .

| Compound | Cell Line | Cell Viability (%) |

|---|---|---|

| AMT | Hep-G2 | 11.72 ± 0.53 |

| Doxorubicin | Hep-G2 | Standard Reference |

Anti-inflammatory Activity

AMT's anti-inflammatory potential has also been investigated. It was found to suppress the differentiation of TH17 cells, which play a crucial role in autoimmune responses. This suppression was associated with reduced expression of pro-inflammatory cytokines such as IL-17 .

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiazole derivatives, including AMT, showed that modifications on the thiazole ring significantly influenced antimicrobial activity, leading to the identification of more potent compounds .

- Cytotoxicity Evaluation : In a systematic review, derivatives of AMT were evaluated for their anticancer properties against multiple cell lines, including A549 (lung carcinoma) and Caco-2 (colon carcinoma). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Molecular Docking Studies : Computational studies have suggested that AMT interacts with specific enzymes involved in inflammatory pathways, providing insights into its mechanism of action and potential therapeutic uses .

属性

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-10-6(7-4)8-5(2)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDJXTANWGNJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299843 | |

| Record name | N-(4-Methylthiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7336-51-8 | |

| Record name | 7336-51-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methylthiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-Acetamido-4-methylthiazole derivatives in medicinal chemistry?

A2: Research indicates that novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives, synthesized from this compound, demonstrate promising antibacterial and antifungal activities. [] Specifically, these compounds have shown in vitro activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, as well as antifungal activity against Penicillium marneffei, Trichophyton mentagrophytes, Aspergillus flavus, and Aspergillus fumigatus. This finding highlights the potential of this compound derivatives as lead compounds for developing new antimicrobial agents.

Q2: What is the significance of the crystal structure of 2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide, a derivative of this compound?

A3: The crystal structure of 2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide, a derivative of this compound, reveals important structural features. The thiazole and benzene rings within the molecule are nearly parallel, with the linking N—C—C—N—C chain folded rather than extended. [] This information provides valuable insight into the conformation and potential binding interactions of this compound, which could be relevant for understanding its biological activity and designing future derivatives.

Q3: How is this compound metabolized in the context of drug metabolism studies?

A4: Studies focusing on the metabolism of 2-acetamido-4-(chloromethyl)thiazole, a related compound, provide insights into potential metabolic pathways. This compound is primarily metabolized in rats into the mercapturic acid conjugate of this compound and the glucuronic acid conjugate of 2-acetamido-4-(mercaptomethyl)thiazole, primarily through biliary excretion. [] Further metabolism by intestinal microflora plays a crucial role in forming and excreting urinary metabolites. This highlights the importance of considering gut microbial metabolism when investigating the pharmacokinetic profile of this compound and its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。